N,N',N''-Triacetylchitotriose

Description

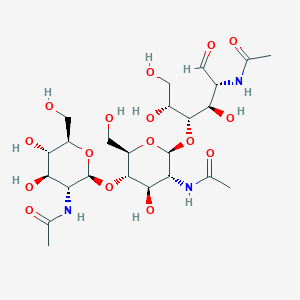

N,N',N''-Triacetylchitotriose (C₂₄H₄₁N₃O₁₆, MW: 627.59 g/mol) is a trisaccharide derived from chitin, composed of three β-1,4-linked N-acetyl-D-glucosamine (GlcNAc) units . It is widely used in biochemical research to study enzyme-substrate interactions, particularly with lysozymes and chitinases. Its CAS number is 38864-21-0, and it is stored at -20°C to maintain stability . Key applications include:

- Enzyme inhibition: Acts as a competitive inhibitor of lysozyme and chitinases .

- Diagnostic assays: Substrate for detecting endochitinase activity and chitotriosidase levels in clinical settings .

- Structural studies: Used in crystallography to analyze binding modes with proteins like hen egg-white lysozyme (PDB ID: 1SF6) .

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDDKCYRFNJZBX-WHFMPQCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41N3O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959642 | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | N,N',N"-Triacetylchitotriose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tri-N-acetylchitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38864-21-0 | |

| Record name | N,N′,N′′-Triacetylchitotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38864-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N',N''-Triacetylchitotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038864210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-N-acetylchitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

304 - 306 °C | |

| Record name | Tri-N-acetylchitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’,N’'-triacetylchitotriose is typically synthesized by the method described by Barker et al. in 1958. The synthesis involves the acetylation of chitin-derived oligosaccharides under controlled conditions .

Industrial Production Methods: Industrial production of N,N’,N’‘-triacetylchitotriose involves the extraction of chitin from natural sources such as shrimp shells, followed by enzymatic or chemical hydrolysis to obtain chitin oligosaccharides. These oligosaccharides are then acetylated to produce N,N’,N’'-triacetylchitotriose .

Chemical Reactions Analysis

Types of Reactions: N,N’,N’'-triacetylchitotriose undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed by lysozyme, resulting in the cleavage of glycosidic bonds.

Oxidation: It can scavenge reactive oxygen species, protecting DNA from oxidative damage.

Common Reagents and Conditions:

Hydrolysis: Lysozyme is commonly used as a reagent for hydrolysis under mild conditions.

Oxidation: Reactive oxygen species scavenging can occur in the presence of oxidative stress conditions.

Major Products Formed:

Hydrolysis: The major products are smaller chitin oligosaccharides.

Oxidation: The major product is the oxidized form of N,N’,N’'-triacetylchitotriose.

Scientific Research Applications

Biotechnology Applications

Chitinase Substrate

NATCT serves as an important substrate for chitinase enzymes, which are involved in the hydrolysis of chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi. Research has shown that NATCT can be used to study the enzymatic activity of chitinases, which has implications in agricultural biotechnology for developing pest-resistant crops .

Case Study: Chitinase Production

A study demonstrated the production of a functional chitinase from Chromobacterium violaceum, which effectively hydrolyzed NATCT. This research highlighted the potential of NATCT in biocontrol applications against phytopathogenic fungi .

Pharmaceutical Applications

Immunomodulatory Properties

NATCT is being investigated for its role as an immunomodulator. Its structure allows it to interact with immune cells, potentially aiding in the development of therapies for immune-related disorders .

Targeted Drug Delivery

The compound's unique properties also lend themselves to targeted drug delivery systems. By modifying drug formulations with NATCT, researchers aim to enhance therapeutic efficacy and reduce side effects associated with conventional drug delivery methods .

Case Study: Clinical Trials

Clinical trials have explored the use of GlcNAc (a derivative of NATCT) in treating osteoarthritis and inflammatory bowel disease, indicating the broader pharmacological potential of compounds related to NATCT .

Food Industry Applications

Natural Preservative

NATCT has been utilized as a natural preservative due to its ability to inhibit microbial growth. This application is particularly valuable for food manufacturers seeking to reduce synthetic preservatives while maintaining product safety and shelf life .

Case Study: Shelf Life Extension

Research on food products treated with NATCT showed significant reductions in spoilage organisms, extending shelf life without compromising quality. This finding supports the use of NATCT in clean-label food products .

Cosmetic Applications

Moisturizing Agent

In cosmetics, NATCT is incorporated into skincare formulations for its moisturizing properties. It enhances skin hydration and barrier function, making it an attractive ingredient for products aimed at improving skin health .

Case Study: Skincare Formulations

Formulations containing NATCT were tested for their efficacy in improving skin hydration levels compared to standard moisturizers. Results indicated superior hydration benefits attributed to the unique properties of NATCT .

Data Summary Table

| Application Area | Specific Use | Key Benefits | Notable Findings |

|---|---|---|---|

| Biotechnology | Chitinase substrate | Enhances understanding of chitinases | Effective hydrolysis observed |

| Pharmaceuticals | Immunomodulator | Potential therapies for immune disorders | Clinical trials ongoing |

| Food Industry | Natural preservative | Extends shelf life without chemicals | Significant spoilage reduction |

| Cosmetics | Moisturizing agent | Improves skin hydration | Superior hydration benefits |

Mechanism of Action

N,N’,N’‘-triacetylchitotriose exerts its effects primarily through the inhibition of lysozyme activity. It binds to the active site of lysozyme, preventing the enzyme from hydrolyzing its natural substrates. This inhibition is competitive, meaning that N,N’,N’'-triacetylchitotriose competes with the natural substrate for binding to the enzyme . Additionally, it scavenges reactive oxygen species, protecting DNA from oxidative damage .

Comparison with Similar Compounds

Key Findings:

- Chain Length & Enzyme Specificity :

- Shorter oligosaccharides (e.g., diacetylchitobiose) are substrates for exochitinases (chitobiosidases), while triacetylchitotriose and longer chains are preferred by endochitinases .

- Tfu_0580, a thermostable endochitinase from Thermobifida fusca, showed 3× higher activity against triacetylchitotriose than diacetylchitobiose .

- Inhibitory Activity :

Enzymatic Hydrolysis and Substrate Specificity

Chitinase Activity

Biological Activity

N,N',N''-triacetylchitotriose (TACT) is a chitin derivative that has garnered attention for its biological activities, particularly in the context of enzymatic interactions and potential applications in biotechnology and medicine. This article explores the biological activity of TACT, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

Structure and Properties

This compound is a trimeric oligosaccharide derived from chitin, characterized by the presence of three N-acetylglucosamine units. Its chemical structure can be represented as follows:

This compound is soluble in various solvents, including DMSO, and has been utilized as a substrate in enzymatic assays to study chitinase activity.

Chitinase Activity

TACT serves as a substrate for chitinases, enzymes that hydrolyze chitin into smaller oligosaccharides. Research indicates that TACT can be effectively cleaved by various chitinases, including those from bacterial and fungal sources. For instance, studies have shown that the chitinase B from Microbulbifer degradans exhibits significant activity against TACT, with distinct kinetic properties depending on the catalytic domain involved:

- Exochitinase Activity : The amino-terminal catalytic domain (GH18(N)) of chitinase B releases products at a rate significantly lower than the carboxy-terminal domain (GH18(C)), which exhibits endochitinolytic activity .

- Optimal Conditions : Both domains show maximal activity at temperatures between 30°C to 37°C and pH levels of 7.2 to 8.0 .

The cooperative action of these domains enhances the degradation efficiency of chitin substrates, including TACT.

Lysozyme Inhibition

TACT has also been identified as an inhibitor of lysozyme activity. The dissociation constant for the interaction between TACT and lysozyme is reported to be approximately 6 mM . This inhibition suggests potential applications in modulating lysozyme-related processes in biological systems.

Antigenic Properties

Recent studies have highlighted the antigenic properties of TACT. It has been demonstrated that TACT can act as an antigen for monoclonal antibodies, indicating its potential utility in immunological assays and therapeutic applications aimed at targeting chitinase-related diseases .

Applications in Biotechnology

TACT is being explored for its applications in various biotechnological fields. Its role as a substrate for enzyme assays allows for the screening of novel chitinases and their applications in bioconversion processes. Furthermore, its inhibitory effects on lysozyme may provide insights into developing new antimicrobial strategies.

Summary of Research Findings

Q & A

How can I measure the hydrolytic activity of chitinases using N,N',N''-triacetylchitotriose as a substrate?

TriNAG is a fluorogenic substrate for chitinases, enabling quantification of enzymatic activity via hydrolysis. A standard protocol involves:

- Fluorometric assays : Use 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose (MUF-TriNAG) to monitor hydrolysis. The release of fluorescent 4-methylumbelliferone (excitation 360 nm, emission 450 nm) is proportional to enzyme activity. Activity is calculated in units (U), where 1 U corresponds to 1 µmol of product per minute .

- Chromogenic assays : Alternative substrates like p-nitrophenyl-TriNAG release p-nitrophenol, measurable at 405 nm. This method is less sensitive but cost-effective for high-throughput screening .

- Controls : Include negative controls (boiled enzyme) and compare activity against other substrates (e.g., diacetylchitobiose) to assess substrate specificity .

What experimental strategies are used to analyze lectin binding to this compound?

TriNAG is a critical ligand for studying lectin-carbohydrate interactions:

- Competitive inhibition : Preincubate lectins (e.g., STA or LEA) with TriNAG to test binding specificity. Reduced labeling intensity in histochemical assays indicates competitive inhibition .

- Surface plasmon resonance (SPR) : Immobilize lectins (e.g., PP2-A1-His6) on a sensor chip and inject TriNAG at varying concentrations. Analyze binding kinetics (association/dissociation rates) and stoichiometry using response unit (RU) data. For PP2-A1, SPR revealed a 2:1 binding stoichiometry, suggesting multiple accessible sites .

- Fluorescence quenching : Monitor intrinsic Trp fluorescence changes during TriNAG titration. A decrease in intensity without wavelength shifts suggests conformational changes upon binding .

How do I resolve contradictions in reported binding affinities of this compound for lectins?

Discrepancies in affinity data often arise from methodological differences:

- Immobilization artifacts : In SPR, random orientation of immobilized proteins (e.g., amine coupling) may block binding sites, leading to underestimated Rmax values. Use alternative immobilization strategies (e.g., His-tag capture) .

- Buffer conditions : Ionic strength and pH affect lectin-sugar interactions. For example, PP2-A1 binding plateaued at 600 µM TriNAG in phosphate buffer but showed non-linear responses at higher concentrations due to aggregation .

- Comparative studies : Validate affinity using orthogonal methods (e.g., isothermal titration calorimetry) and reference inhibition constants (Ki). Goldstein et al. reported TriNAG as 30× more potent than diacetylchitobiose in lectin inhibition .

What advanced techniques characterize the structural dynamics of TriNAG-enzyme interactions?

- NMR spectroscopy : Measure residual dipolar couplings (RDCs) to study lysozyme-TriNAG complexes. RDCs provide atomic-level insights into ligand-induced conformational changes .

- Molecular dynamics (MD) simulations : Combine with NMR data to model transient intermediate states during product release. For lysozyme, MD revealed TriNAG stabilizes a low-population intermediate critical for catalysis .

- X-ray crystallography : Co-crystallize enzymes (e.g., chitinases) with TriNAG to resolve binding site geometries. This is complemented by mutagenesis to identify critical residues .

How is this compound applied in inhibitor screening for anti-inflammatory drug development?

TriNAG serves as a substrate or inhibitor in high-throughput screens:

- Lysozyme inhibitor kits : Use fluorogenic TriNAG derivatives (e.g., MUF-TriNAG) to identify compounds blocking hydrolase activity. Compounds showing ≥70% inhibition at 50 µM are further evaluated for Ki using competitive models .

- NF-κB pathway studies : TriNAG-based assays help discover inhibitors of chitinase-like proteins (e.g., AMCase) linked to inflammation. Optimize lead compounds by testing against homologous enzymes (e.g., CHIT1) to ensure specificity .

What are the best practices for replicating studies using this compound in preclinical models?

- NIH guidelines compliance : Report animal/cell line details, TriNAG dosing, and statistical methods (e.g., ANOVA with post-hoc tests). Include sample size justifications and raw data in supplementary materials .

- Batch variability : Source TriNAG from suppliers providing ≥97% purity (HPLC-validated) and document CAS numbers (38864-21-0) to ensure reproducibility .

- Data transparency : Publish full kinetic datasets (e.g., Vmax, Km) and negative results to address publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.